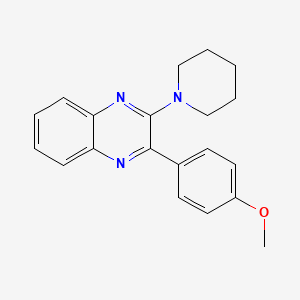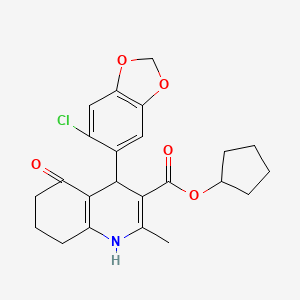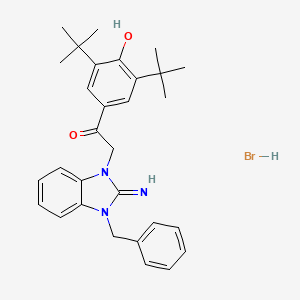
2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline, also known as MPQX, is a quinoxaline derivative that has been extensively studied for its potential applications in scientific research. MPQX is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. It has been shown to be effective in blocking the NMDA receptor-mediated excitotoxicity in the brain, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline has also been used to study the role of NMDA receptors in pain perception, addiction, and psychiatric disorders such as schizophrenia and depression.
Wirkmechanismus
2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site on the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. As a result, 2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline blocks the influx of calcium ions into the neuron, which is responsible for the excitotoxicity observed in NMDA receptor-mediated neurodegeneration.
Biochemical and Physiological Effects
2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress and inflammation in the brain, which are implicated in neurodegenerative diseases. 2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline has also been shown to reduce the levels of glutamate, an excitatory neurotransmitter that is involved in pain perception and psychiatric disorders. 2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline has also been shown to have anti-addictive properties by reducing the rewarding effects of drugs of abuse.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline has several advantages for lab experiments. It is a selective antagonist of the NMDA receptor, which allows for the specific targeting of this receptor in experiments. 2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline is also relatively stable and easy to synthesize, which makes it a cost-effective option for lab experiments. However, one limitation of 2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline is that it has poor water solubility, which can make it difficult to administer in experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline. One area of interest is the development of more water-soluble analogs of 2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline, which would improve its efficacy in experiments. Another area of interest is the use of 2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline in combination with other drugs to target multiple pathways involved in neurodegenerative diseases. Additionally, further research is needed to explore the potential therapeutic applications of 2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline in pain management and psychiatric disorders.
Conclusion
In conclusion, 2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline is a selective antagonist of the NMDA receptor that has been extensively studied for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects and has been used to study the role of NMDA receptors in various physiological and pathological conditions. While it has several advantages for lab experiments, such as its selectivity and stability, it also has limitations such as poor water solubility. Future research on 2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline will likely focus on the development of more water-soluble analogs and exploring its potential therapeutic applications in pain management and psychiatric disorders.
Synthesemethoden
The synthesis of 2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline involves the reaction of 4-methoxyaniline with 1-piperidinyl-2,3-dichloride in the presence of a base such as potassium carbonate. The resulting product is then subjected to a cyclization reaction using a dehydrating agent such as phosphorus oxychloride to yield 2-(4-methoxyphenyl)-3-(1-piperidinyl)quinoxaline.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-3-piperidin-1-ylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-24-16-11-9-15(10-12-16)19-20(23-13-5-2-6-14-23)22-18-8-4-3-7-17(18)21-19/h3-4,7-12H,2,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCNJIWNHSTERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-3-piperidin-1-ylquinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4896410.png)

![3-(4-bromobenzoyl)-2-methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B4896421.png)
![17-(4-chlorophenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4896426.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4896432.png)

![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B4896450.png)

![2,4-dichloro-5-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B4896457.png)

![(2,3-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B4896473.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B4896481.png)
![6,7-dimethoxy-3-[(4-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4896488.png)